![molecular formula C36H44BrOP B12536562 Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide CAS No. 812652-88-3](/img/structure/B12536562.png)
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide is a quaternary phosphonium salt with a complex structure. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by the presence of a phosphonium center bonded to three phenyl groups and an 11-(phenylmethoxy)undecyl chain, with bromide as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is carried out under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the phosphonium salt.
Industrial Production Methods
On an industrial scale, the production of phosphonium salts like this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide undergoes various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide and related phosphine oxides.
Reduction: Triphenylphosphine and the corresponding alkane.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide has diverse applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in the study of cell membrane interactions and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide involves its ability to interact with various molecular targets. The phosphonium center can form strong ionic interactions with negatively charged species, while the phenyl groups provide hydrophobic interactions. These properties make it effective in catalysis and as a reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, known for its use in the Wittig reaction.
Tetraphenylphosphonium bromide: Another quaternary phosphonium salt with similar applications.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a ligand in coordination chemistry.
Uniqueness
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide is unique due to its long alkyl chain with a phenylmethoxy group, which imparts distinct physical and chemical properties. This structure enhances its solubility in organic solvents and its ability to interact with various substrates, making it a versatile reagent in organic synthesis and catalysis.
Propiedades
Número CAS |
812652-88-3 |
|---|---|
Fórmula molecular |
C36H44BrOP |
Peso molecular |
603.6 g/mol |
Nombre IUPAC |
triphenyl(11-phenylmethoxyundecyl)phosphanium;bromide |
InChI |
InChI=1S/C36H44OP.BrH/c1(2-4-6-20-30-37-32-33-22-12-8-13-23-33)3-5-7-21-31-38(34-24-14-9-15-25-34,35-26-16-10-17-27-35)36-28-18-11-19-29-36;/h8-19,22-29H,1-7,20-21,30-32H2;1H/q+1;/p-1 |
Clave InChI |
KPYHTMOORAIUFB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)COCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


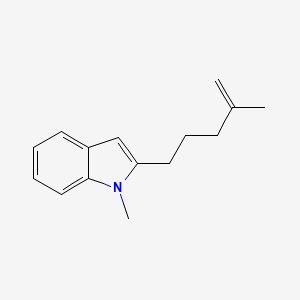
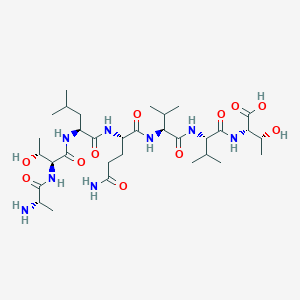
![Formamide, N-[(1S)-1-methyl-2-propynyl]-](/img/structure/B12536502.png)
![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)

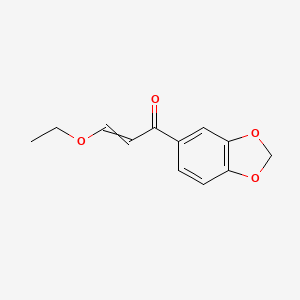
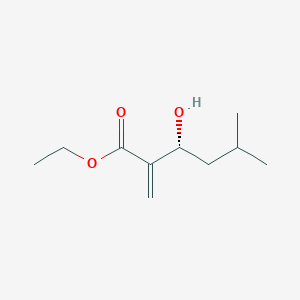
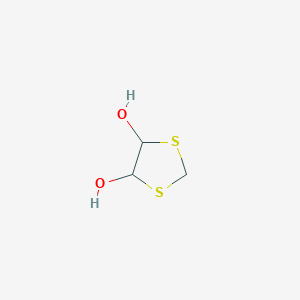
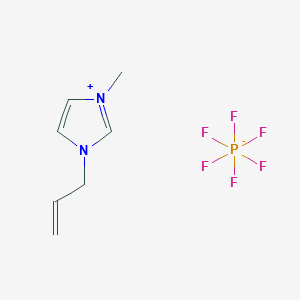
![(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B12536534.png)


![4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12536545.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide](/img/structure/B12536552.png)
